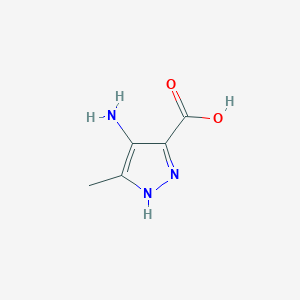

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid

Vue d'ensemble

Description

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by its amino and carboxylic acid functional groups, is of significant interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Activity

Recent studies have highlighted the potential of 4-amino-3-methyl-1H-pyrazole-5-carboxylic acid derivatives in anticancer therapy. For instance, derivatives have shown promising results against various cancer cell lines. A study demonstrated that certain derivatives exhibited significant antiproliferative effects on HeLa cells, indicating their potential as anticancer agents . The structure-activity relationship (SAR) analysis pointed towards specific substitutions enhancing anticancer efficacy.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research indicated that certain derivatives could reduce microglial activation and astrocyte proliferation in models of neuroinflammation, suggesting their utility in treating neurodegenerative diseases like Alzheimer's . The anti-inflammatory effects were attributed to the modulation of pro-inflammatory cytokines and oxidative stress markers.

3. Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of this compound derivatives. Studies have reported that specific analogs demonstrate anticonvulsant effects in animal models, providing a foundation for further exploration in epilepsy treatment . The pharmacological activity appears to be influenced by the compound's structural features, particularly the positioning of functional groups.

Agricultural Applications

1. Herbicides and Pesticides

The pyrazole derivatives have been explored for their potential as herbicides and pesticides. Compounds related to this compound have shown effectiveness against various plant pathogens and pests, making them candidates for developing new agricultural chemicals . The mechanism often involves disrupting metabolic pathways in target organisms.

Materials Science

1. Synthesis of Novel Materials

In materials science, this compound is utilized in synthesizing novel polymers and nanomaterials. Its unique chemical properties allow for modifications that enhance material performance in applications such as coatings and composites . The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer activity against HeLa cells; anti-inflammatory effects; anticonvulsant properties |

| Agriculture | Potential use as herbicides and pesticides against plant pathogens |

| Materials Science | Synthesis of novel polymers and nanomaterials with enhanced properties |

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of this compound derivatives for their anticancer properties against various tumor cell lines. The results indicated that specific modifications led to enhanced cytotoxicity, with some compounds achieving IC50 values in the low micromolar range against resistant cancer cell lines .

Case Study 2: Neuroinflammation

In an experimental model of neuroinflammation, a derivative of this compound was administered to assess its impact on inflammatory markers. The findings revealed a significant reduction in pro-inflammatory cytokines compared to control groups, suggesting its therapeutic potential in neurological disorders .

Mécanisme D'action

The mechanism of action of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups enable the compound to form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The exact pathways and targets may vary depending on the specific application and the derivatives formed .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Amino-5-methyl-1H-pyrazole: Similar structure but lacks the carboxylic acid group.

4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide: Contains an amide group instead of a carboxylic acid group.

Uniqueness

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which confer distinct reactivity and potential biological activities. This dual functionality makes it a valuable intermediate in the synthesis of various bioactive compounds .

Activité Biologique

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid (AMPC) is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Enzyme Inhibition

AMPC is recognized for its potent inhibition of D-amino acid oxidase (DAO), an enzyme involved in oxidative stress regulation. This inhibition leads to decreased levels of reactive oxygen species (ROS), which can mitigate cellular oxidative damage. The compound's structure allows it to effectively bind at the active site of DAO, blocking the oxidation of D-amino acids and thereby influencing various metabolic pathways.

Cellular Effects

Research indicates that AMPC modulates several key cellular processes, including cell signaling and gene expression. By inhibiting DAO, AMPC reduces oxidative stress, which is crucial for maintaining cellular health and function. Additionally, studies have shown that AMPC can influence metabolic pathways involving other oxidoreductases, further underscoring its role in cellular metabolism.

The mechanism by which AMPC exerts its biological effects primarily revolves around its ability to inhibit specific enzymes. The presence of both amino and carboxylic acid functional groups enables AMPC to form hydrogen bonds and electrostatic interactions with biological macromolecules, enhancing its reactivity and specificity towards target enzymes .

Anticancer Activity

Recent studies have highlighted the potential of AMPC derivatives in cancer therapy. Compounds based on the pyrazole structure have shown significant antiproliferative activity against various cancer cell lines, including lung, breast, and liver cancers. For instance, derivatives of AMPC have been tested for their ability to inhibit tumor growth in vitro and in vivo, demonstrating promising results .

| Cancer Type | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Lung Cancer | A549 | 2.28 | Moderate inhibition |

| Breast Cancer | MDA-MB-231 | 0.08–12.07 | Significant inhibition |

| Liver Cancer | HepG2 | 3.67 | Moderate inhibition |

Anti-inflammatory Properties

AMPC has also been explored for its anti-inflammatory effects. It has been shown to reduce inflammation in various animal models by inhibiting pro-inflammatory cytokines and pathways involved in inflammatory responses . The compound's ability to modulate these pathways positions it as a potential candidate for treating inflammatory diseases.

Case Studies

-

Inhibition of D-amino Acid Oxidase

A study demonstrated that AMPC effectively reduced oxidative stress markers in a mouse model by inhibiting DAO activity. The results indicated a significant decrease in lipid peroxidation levels and an increase in antioxidant enzyme activity. -

Antitumor Efficacy

In a comparative study involving various pyrazole derivatives, AMPC showed superior anticancer activity against MDA-MB-231 breast cancer cells with an IC50 value significantly lower than many known chemotherapeutics . -

Anti-inflammatory Effects

Another investigation reported that AMPC significantly decreased carrageenan-induced paw edema in rats, suggesting its potential use as an anti-inflammatory agent comparable to indomethacin .

Propriétés

IUPAC Name |

4-amino-5-methyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-3(6)4(5(9)10)8-7-2/h6H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMPVHVKBHXODP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325777 | |

| Record name | 4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94993-81-4 | |

| Record name | 4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.